[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine is an organic compound with the molecular formula and a molecular weight of . It is characterized by its incorporation of a pyrazole moiety, which is significant in medicinal chemistry for its diverse biological activities. The compound's structure features a phenyl group attached to a methanamine functional group, making it a potentially useful scaffold in drug design and development. Its purity is typically around 95%, and it is available for various research applications .
The synthesis of [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine can be achieved through several methods, predominantly involving the reaction of appropriate pyrazole derivatives with phenylmethanamine or its precursors. One common approach involves the following steps:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Techniques such as column chromatography are employed for purification, while spectroscopic methods (e.g., NMR, IR) are used to confirm the structure .
The molecular structure of [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine can be represented as follows:
This structure indicates the presence of a pyrazole ring connected to a phenyl ring via a methanamine linkage. The specific arrangement contributes to its chemical reactivity and potential biological activity .
The compound has been characterized using various spectroscopic techniques:
[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine can participate in various chemical reactions owing to its functional groups:
Reactivity can be influenced by factors such as solvent polarity, temperature, and the presence of catalysts. For example, in nucleophilic substitution reactions, polar aprotic solvents may enhance reactivity by stabilizing transition states .
The mechanism of action for compounds like [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine often involves interaction with biological targets at the molecular level. This compound may act on specific receptors or enzymes due to its structural similarity to known ligands or substrates.
Upon administration, the compound could bind to target proteins or enzymes, influencing biochemical pathways. Studies have shown that pyrazole derivatives can exhibit anti-inflammatory and analgesic properties by modulating signaling pathways related to pain and inflammation .
The physical properties of [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine include:
Key chemical properties include:
Relevant analytical data from spectroscopic studies provide insights into vibrational modes and electronic transitions associated with this compound .
[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine finds applications primarily in scientific research:
Research continues to explore its potential therapeutic uses, particularly in areas like oncology and neurology where pyrazole derivatives have shown promise in preclinical studies .
The compound [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine adheres strictly to IUPAC naming conventions. The parent structure is a phenyl ring substituted at the 3-position with a pyrazole heterocycle. The pyrazole nitrogen at position 1 bears a methyl group, defining it as a 1-methyl-1H-pyrazole derivative. The aminomethyl group (–CH₂NH₂) attached to the phenyl ring is denoted by the suffix "methanamine" [8]. The systematic name reflects the connectivity: C₁₁H₁₃N₃, with a molecular weight of 187.24 g/mol [8].
Isomeric variations arise from three key structural features:
Table 1: Nomenclature and Isomeric Variants of Pyrazole-Containing Methanamines
Compound Name | Molecular Formula | Substitution Pattern | Key Isomeric Distinction | |
---|---|---|---|---|
[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine | C₁₁H₁₃N₃ | Pyrazole N1-methyl, phenyl C3-linkage | Meta-substituted phenyl | |
[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine | C₁₁H₁₃N₃ | Pyrazole N1-methyl, phenyl C4-linkage | Para-substituted phenyl (constitutional isomer) | |
1-methyl-1H-pyrazol-4-amine | C₄H₇N₃ | Amino group at pyrazole C4 | No phenyl spacer (simpler homologue) | |
1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | C₅H₆F₃N₃ | CF₃ at pyrazole C3 | Electron-withdrawing group modification | [3] [9] |
The spatial arrangement of functional groups in [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine creates a dual-pharmacophore architecture:
Pharmacophore models of kinase inhibitors (e.g., JAK family) reveal that successful ligands require:
Table 2: Pharmacophore Features of [3-(1-Methyl-1H-pyrazol-4-yl)phenyl]methanamine
Pharmacophore Feature | Structural Element | Interaction Type | Biological Role | |
---|---|---|---|---|
Hydrophobic region | 1-Methylpyrazole | Van der Waals burial | Targets hydrophobic kinase subpockets | |
Aromatic π-system | Biphenyl-like conjugation | π-π stacking with Phe/Tyr residues | Enhances binding affinity and selectivity | |
Hydrogen bond acceptor | Pyrazole N2 | Accepts H-bond from protein backbone | Mimics ATP’s nitrogen interactions | |
Hydrogen bond donor | Methanamine –NH₂ (protonated) | Donates H-bond to Asp/Glu | Electrostatic complementarity to kinase active sites | [2] [4] |
Computational validation using structure-based pharmacophore models confirms that the meta-substituted phenyl-pyrazole scaffold achieves optimal vector alignment for JAK kinase inhibition. The methanamine’s –CH₂– spacer allows rotational freedom (energy barrier < 2 kcal/mol), enabling adaptive binding to divergent kinase pockets [4]. The electron-donating methyl on pyrazole N1 increases ring electron density, enhancing N2’s acceptor capacity by ~15% versus unsubstituted pyrazole (quantum mechanical calculations at B3LYP/6-31G*) [9]. This precise electronic profile is exploited in agrochemical and pharmaceutical design, where such compounds inhibit kinases via competitive ATP binding [2] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7